Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate
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Overview
Description
Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate is a heterocyclic compound that contains a pyrazole ring substituted with iodine and nitro groups
Preparation Methods
The synthesis of Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. Subsequent nitration and iodination steps introduce the nitro and iodine substituents, respectively. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained .
Chemical Reactions Analysis
Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide
Scientific Research Applications
Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials with specific electronic properties .
Mechanism of Action
The mechanism of action of Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives such as:
Ethyl (5-iodo-3-nitro-1H-pyrazol-1-yl)acetate: Similar structure but different substitution pattern.
3,5-Dinitro-1H-pyrazole: Lacks the ethyl acetate group but has two nitro groups.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A more complex structure with additional nitrogen atoms. These compounds share similar reactivity patterns but differ in their specific applications and biological activities .
Properties
Molecular Formula |
C7H8IN3O4 |
---|---|
Molecular Weight |
325.06 g/mol |
IUPAC Name |
ethyl 2-(3-iodo-5-nitropyrazol-1-yl)acetate |
InChI |
InChI=1S/C7H8IN3O4/c1-2-15-7(12)4-10-6(11(13)14)3-5(8)9-10/h3H,2,4H2,1H3 |
InChI Key |
KKRZHCTYZGIRBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)I)[N+](=O)[O-] |
Origin of Product |
United States |
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